The synthesis of Bcl-lzh-4 involves several chemical reactions and methodologies. Notably, it can be synthesized through multi-step processes that include the formation of key intermediates such as dihydropyrimidine derivatives. One common method involves the use of thiazolo[3,2-a]pyrimidinone cores, which can be modified through various substitutions to yield different derivatives, including Bcl-lzh-4 .
The synthetic pathway typically follows these steps:
Bcl-lzh-4 features a complex molecular structure characterized by specific functional groups that contribute to its binding affinity with Bcl-2 family proteins. The precise three-dimensional conformation is crucial for its interaction with target proteins, particularly in inhibiting their anti-apoptotic functions.
Key structural data includes:
Bcl-lzh-4 undergoes several chemical reactions that are significant for its biological activity:
These interactions can be elucidated through molecular docking studies and kinetic assays that measure binding affinities .
The mechanism of action for Bcl-lzh-4 involves several critical steps:
Data from studies indicate that compounds similar to Bcl-lzh-4 exhibit significant binding affinities, often measured in kcal/mol, which correlate with their efficacy in inducing apoptosis .
Bcl-lzh-4 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and application in laboratory settings.
Bcl-lzh-4 has significant applications in scientific research, particularly in cancer biology:
B-cell Lymphoma 2 family proteins orchestrate mitochondrial apoptosis through conserved B-cell Lymphoma 2 Homology (BH) domains. Anti-apoptotic members, including B-cell Lymphoma 2, B-cell Lymphoma Extra Large, and Myeloid Cell Leukemia 1, possess four BH domains (BH1-BH4) and sequester pro-apoptotic effectors B-cell Lymphoma 2 Associated X protein and B-cell Lymphoma 2 Antagonist Killer to preserve mitochondrial outer membrane integrity. Conversely, pro-apoptotic BH3-only proteins (e.g., B-cell Lymphoma 2 Interacting Mediator of Cell Death, p53 Upregulated Modulator of Apoptosis) neutralize anti-apoptotic proteins or directly activate B-cell Lymphoma 2 Associated X protein/B-cell Lymphoma 2 Antagonist Killer, triggering mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation [2] [5].
Table 1: B-cell Lymphoma 2 Protein Family Classification and Functional Domains
| Subfamily | Representative Members | BH Domains | Molecular Weight | Primary Function |
|---|---|---|---|---|
| Anti-apoptotic | B-cell Lymphoma 2 | BH1-BH4 | 26 kDa | Sequester pro-apoptotic proteins |
| B-cell Lymphoma Extra Large | BH1-BH4 | 30 kDa | Block B-cell Lymphoma 2 Associated X protein activation | |
| Myeloid Cell Leukemia 1 | BH1-BH3 | 37 kDa | Bind pro-apoptotic BH3-only proteins | |
| Pro-apoptotic effectors | B-cell Lymphoma 2 Associated X protein | BH1-BH3 | 21 kDa | Mitochondrial pore formation |
| B-cell Lymphoma 2 Antagonist Killer | BH1-BH3 | 23 kDa | Oligomerization at mitochondria | |
| BH3-only proteins | B-cell Lymphoma 2 Interacting Mediator of Cell Death | BH3 | 25 kDa | Activator of effectors |
| p53 Upregulated Modulator of Apoptosis | BH3 | 26 kDa | B-cell Lymphoma 2/B-cell Lymphoma Extra Large neutralization |
Oncogenesis exploits this regulatory network through multiple mechanisms:
Small-Cell Lung Cancer Biology: Small-cell lung cancer exhibits nearly universal functional inactivation of Tumor Protein 53 and Retinoblastoma Protein 1, creating dependency on B-cell Lymphoma 2/B-cell Lymphoma Extra Large for survival. Preclinical models demonstrate "primed-to-die" status wherein malignant cells harbor high levels of pre-bound B-cell Lymphoma 2 Interacting Mediator of Cell Death and p53 Upregulated Modulator of Apoptosis, rendering them acutely vulnerable to B-cell Lymphoma 2/B-cell Lymphoma Extra Large inhibition [3] [6]. Genetic ablation of B-cell Lymphoma 2 or B-cell Lymphoma Extra Large induces regression in small-cell lung cancer xenografts, validating these targets. Furthermore, small-cell lung cancer subtypes co-expressing B-cell Lymphoma 2 and B-cell Lymphoma Extra Large show synergistic lethality upon dual inhibition, circumventing monotherapy resistance [6].
Hepatocellular Carcinoma Pathogenesis: Hepatocellular carcinoma develops predominantly in cirrhotic livers characterized by chronic inflammation, oxidative stress, and dysregulated proliferation. The B-cell Lymphoma 2 family modulates several hepatocellular carcinoma-relevant pathways:
Table 2: Molecular Drivers of B-cell Lymphoma 2/B-cell Lymphoma Extra Large Dependence in Target Cancers
| Cancer Type | Key Genomic Alterations | Survival Pathway Activation | Therapeutic Vulnerability |
|---|---|---|---|
| Small-Cell Lung Cancer | Tumor Protein 53 mutation (90%) | Constitutive B-cell Lymphoma 2 Interacting Mediator of Cell Death expression | B-cell Lymphoma 2/B-cell Lymphoma Extra Large co-dependency |
| Retinoblastoma Protein 1 loss (100%) | Elevated B-cell Lymphoma 2/B-cell Lymphoma Extra Large | "Primed-to-die" phenotype | |
| Hepatocellular Carcinoma | Catenin Beta 1 mutation (30%) | Wingless/Integrated-B-cell Lymphoma Extra Large axis | B-cell Lymphoma Extra Large addiction |
| Hepatitis B Virus integration | Nuclear Factor Kappa B-B-cell Lymphoma 2 induction | B-cell Lymphoma 2 inhibition |
Bcl-lzh-4 addresses limitations of earlier inhibitors: Venetoclax (B-cell Lymphoma 2-selective) shows limited efficacy in solid tumors expressing B-cell Lymphoma Extra Large, while navitoclax (B-cell Lymphoma 2/B-cell Lymphoma Extra Large inhibitor) causes dose-limiting thrombocytopenia via platelet B-cell Lymphoma Extra Large inhibition. Bcl-lzh-4’s structure enables potent dual targeting with potentially reduced off-tissue toxicity [6] [8].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2